molecular formula C9H12FNO2S B13975518 N-ethyl-1-(3-fluorophenyl)methanesulfonamide

N-ethyl-1-(3-fluorophenyl)methanesulfonamide

Cat. No.: B13975518
M. Wt: 217.26 g/mol
InChI Key: QJQPHYNOUDBMPM-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-fluorophenyl)methanesulfonamide is an organic compound characterized by the presence of an ethyl group, a fluorophenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(3-fluorophenyl)methanesulfonamide typically involves the reaction of 3-fluoroaniline with ethyl methanesulfonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the ethyl methanesulfonate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-ethyl-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with neuronal receptors, providing neuroprotective benefits.

Comparison with Similar Compounds

N-ethyl-1-(3-fluorophenyl)methanesulfonamide can be compared with other similar compounds such as:

    N-(2-Diethylamino-ethyl)-1-(4-fluoro-phenyl)-methanesulfonamide: This compound has a similar structure but with a diethylamino group instead of an ethyl group. It exhibits different pharmacological properties and binding affinities.

    N-(3-{[1-(3-fluorophenyl)ethyl]amino}phenyl)methanesulfonamide: This compound has an additional phenyl group, leading to variations in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-1-(3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-2-11-14(12,13)7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3

InChI Key

QJQPHYNOUDBMPM-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

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